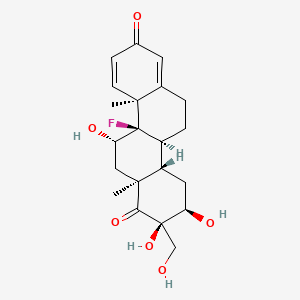![molecular formula C10H13NO B13445111 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol is a heterocyclic compound with a seven-membered ring containing one nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material 3,4-dihydro-1H-benzo[b]azepin-2,5-dione can be refluxed with O-methylhydroxylamine and pyridine in ethanol to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize one-pot synthesis techniques, which streamline the process and reduce the need for multiple purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticonvulsant and antiparasitic activities . Additionally, this compound is used in the development of new pharmaceuticals and as a tool for studying biochemical pathways .
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclin-dependent kinases and glycogen synthase kinase-3, which play crucial roles in cell cycle regulation and signal transduction . These interactions contribute to the compound’s biological effects and therapeutic potential.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol can be compared to other similar compounds, such as benzodiazepines and oxazepines. While all these compounds share a seven-membered ring structure, their chemical properties and biological activities differ. For example, benzodiazepines are well-known for their anxiolytic and sedative effects, whereas azepines like this compound exhibit unique anticonvulsant and antiparasitic activities .
List of Similar Compounds:- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-5-9-8(10)4-1-2-7-11-9/h3,5-6,11-12H,1-2,4,7H2 |
Clé InChI |
MYFKUVXBOCJDKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2=C(C1)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


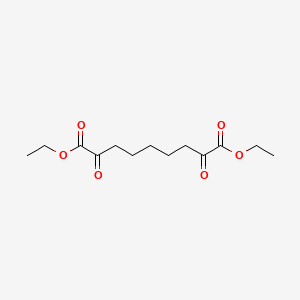
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
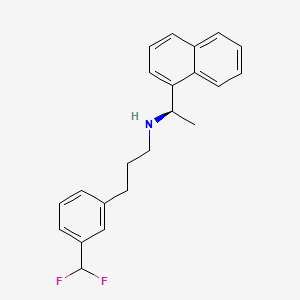
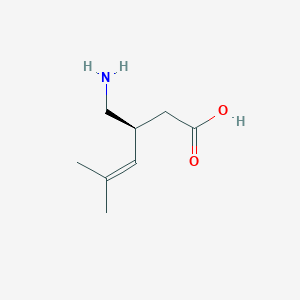
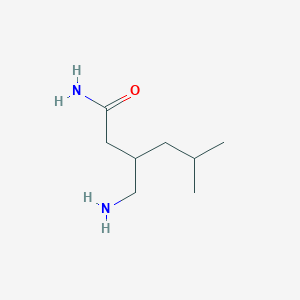
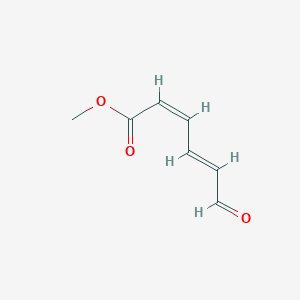
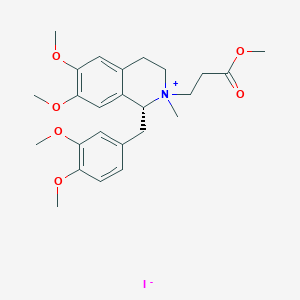
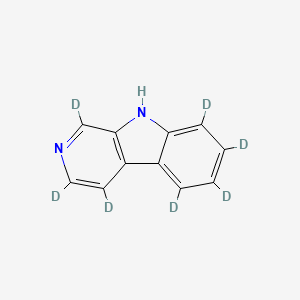


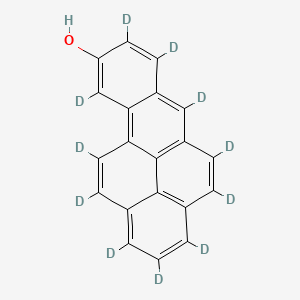
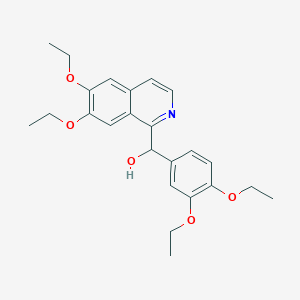
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
